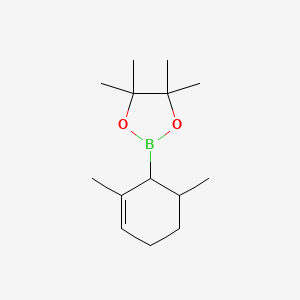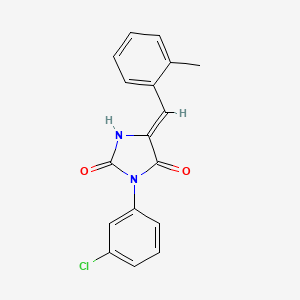
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- is a synthetic organic compound belonging to the hydantoin family. Hydantoins are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the condensation of appropriate aldehydes with hydantoin under acidic or basic conditions. For 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-hydantoin, the reaction might involve the use of m-chlorobenzaldehyde and o-methylbenzaldehyde with hydantoin in the presence of a catalyst such as piperidine or acetic acid.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydantoin derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield oxo-hydantoins, while reduction could produce amino-hydantoins.
Scientific Research Applications
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-, like other hydantoin derivatives, may have applications in:
Chemistry: As intermediates in organic synthesis.
Biology: As enzyme inhibitors or substrates in biochemical assays.
Medicine: Potential therapeutic agents for conditions like epilepsy and arrhythmias.
Industry: Components in agrochemicals or materials science.
Mechanism of Action
The mechanism of action for hydantoin derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some hydantoins act as sodium channel blockers, affecting neuronal activity and providing anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant.
Ethotoin: Another anticonvulsant with a similar structure.
Fosphenytoin: A prodrug of phenytoin.
Uniqueness
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- may have unique properties due to the presence of m-chlorophenyl and o-methylbenzylidene groups, which could influence its biological activity and chemical reactivity.
Properties
CAS No. |
111223-84-8 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-2-3-6-12(11)9-15-16(21)20(17(22)19-15)14-8-4-7-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9- |
InChI Key |
ORCVPDFFACHRBR-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
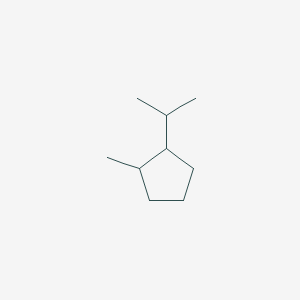
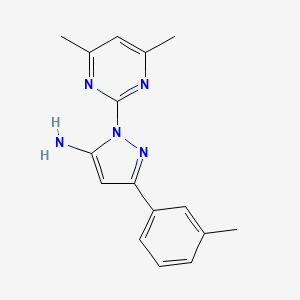
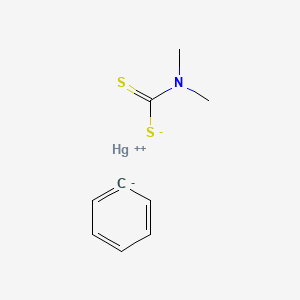

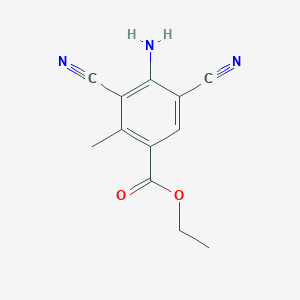
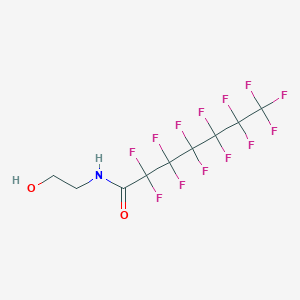
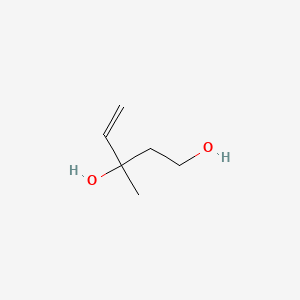
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
